molecular formula C25H32BrN5O B10938241 [3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl][4-(3-methylbenzyl)piperazino]methanone

[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl][4-(3-methylbenzyl)piperazino]methanone

Cat. No.: B10938241
M. Wt: 498.5 g/mol
InChI Key: ZEBGOEVICGKTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl][4-(3-methylbenzyl)piperazino]methanone is a complex organic compound that features a unique combination of a triazole ring, an adamantyl group, and a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl][4-(3-methylbenzyl)piperazino]methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, often involving the use of bromine as a halogenating agent.

    Attachment of the Adamantyl Group: The adamantyl group is introduced through a substitution reaction, where the triazole ring is reacted with an adamantyl halide under basic conditions.

    Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with 3-methylbenzyl chloride in the presence of a base.

    Coupling Reaction: The final step involves coupling the triazole-adamantyl intermediate with the piperazine derivative using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The bromine atom on the triazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the adamantyl group.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and mechanical properties.

Biology

    Antimicrobial Activity: The compound has potential antimicrobial properties due to the presence of the triazole ring, which is known to exhibit biological activity.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine

    Drug Development: The compound’s structure allows for the exploration of its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.

Industry

    Polymer Additives: The compound can be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of [3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl][4-(3-methylbenzyl)piperazino]methanone involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, forming coordination complexes that can inhibit enzyme activity. The adamantyl group provides steric bulk, enhancing the compound’s binding affinity to its targets. The piperazine derivative can interact with biological membranes, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-1,2,4-triazole: A simpler triazole derivative with similar reactivity but lacking the adamantyl and piperazine groups.

    Adamantyl derivatives: Compounds containing the adamantyl group, known for their stability and unique structural properties.

    Piperazine derivatives: Compounds containing the piperazine ring, commonly used in medicinal chemistry for their biological activity.

Uniqueness

The uniqueness of [3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl][4-(3-methylbenzyl)piperazino]methanone lies in its combination of three distinct functional groups, each contributing to its overall reactivity and potential applications. The presence of the triazole ring, adamantyl group, and piperazine derivative in a single molecule allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industry.

Properties

Molecular Formula

C25H32BrN5O

Molecular Weight

498.5 g/mol

IUPAC Name

[3-(3-bromo-1,2,4-triazol-1-yl)-1-adamantyl]-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H32BrN5O/c1-18-3-2-4-19(9-18)15-29-5-7-30(8-6-29)22(32)24-11-20-10-21(12-24)14-25(13-20,16-24)31-17-27-23(26)28-31/h2-4,9,17,20-21H,5-8,10-16H2,1H3

InChI Key

ZEBGOEVICGKTKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.